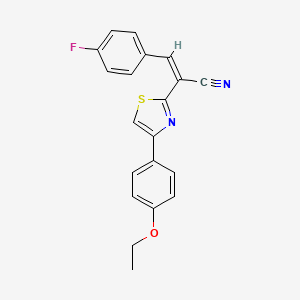

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2OS/c1-2-24-18-9-5-15(6-10-18)19-13-25-20(23-19)16(12-22)11-14-3-7-17(21)8-4-14/h3-11,13H,2H2,1H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFJXFGALXJYOU-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.

Coupling Reaction: The thiazole derivative is then coupled with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding chalcone.

Acrylonitrile Addition: Finally, the chalcone undergoes a Knoevenagel condensation with malononitrile in the presence of a base like piperidine to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with acrylonitrile. The structure features a thiazole ring, which is known for its diverse biological properties, and an acrylonitrile moiety that enhances its reactivity. The chemical formula is with a molecular weight of approximately 354.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines through different mechanisms:

- Induction of Apoptosis : The compound has been observed to enhance apoptotic pathways in cancer cells by inhibiting anti-apoptotic proteins and activating pro-apoptotic factors.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells.

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential as a therapeutic agent.

Table 1 summarizes the IC50 values against various cancer cell lines:

Neuropharmacological Effects

Thiazole derivatives, including this compound, have shown promise in neuropharmacological applications:

- Anticonvulsant Activity : Research indicates that thiazole compounds can exhibit anticonvulsant properties by modulating neurotransmitter systems and reducing neuronal excitability.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines, which is crucial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound involve:

- Ferroptosis Induction : Studies suggest that thiazoles can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy as it circumvents resistance mechanisms associated with apoptosis .

- Targeting GPX4 : The compound has been implicated in the inhibition of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis, which further supports its role as a potential anticancer agent .

Case Studies and Research Findings

Several case studies have detailed the efficacy and safety profile of thiazole derivatives similar to this compound:

- In Vivo Efficacy : A study demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups in murine models .

- Safety Profile : Toxicological assessments indicated that the compound exhibited low toxicity towards normal cells while maintaining high selectivity for cancer cells, making it a promising candidate for further development .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Key Compounds for Comparison:

(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile ()

- Substituents : 3-hydroxy-4-methoxyphenyl (acrylonitrile) vs. 4-ethoxyphenyl (target compound).

- Impact : The hydroxy and methoxy groups in enhance polarity and hydrogen-bonding capacity compared to the ethoxy group in the target compound. Ethoxy’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility .

- Molecular Weight : 352.383 g/mol () vs. ~367.4 g/mol (estimated for the target compound).

(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile () Substituents: Nitrophenyl and amino groups vs. ethoxyphenyl and fluorophenyl. The ethoxy group (electron-donating) in the target compound may stabilize the thiazole ring via resonance .

Isostructural Thiazole Derivatives ()

- Substituents : Fluorophenyl and chlorophenyl groups.

- Structural Insight : These compounds exhibit planar conformations except for one perpendicular fluorophenyl group, suggesting similar steric effects in the target compound. Such arrangements influence crystal packing and solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves thiazole ring formation via Hantzsch thiazole synthesis (α-haloketones + thiourea) followed by aza-Michael addition or Knoevenagel condensation to introduce the acrylonitrile moiety. Solvent choice (DMF, ethanol), temperature (60–120°C), and catalysts (e.g., piperidine) critically affect regioselectivity and yield .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole formation | 4-(4-Ethoxyphenyl)-2-bromoacetophenone, thiourea, ethanol, reflux | 65–70 | 90% |

| Acrylonitrile coupling | 4-Fluorobenzaldehyde, NH4OAc, acetic acid, 80°C | 55–60 | 85% |

Q. How is the Z-configuration of the acrylonitrile group confirmed experimentally?

- Techniques : Nuclear Overhauser Effect (NOE) NMR to identify spatial proximity of substituents. For example, NOE correlations between the thiazole C-H and fluorophenyl protons confirm the Z-isomer . X-ray crystallography provides definitive proof of stereochemistry .

Q. What spectroscopic methods are used to characterize this compound?

- Key Data :

- ¹H NMR : Thiazole proton at δ 7.8–8.2 ppm; acrylonitrile vinyl protons as doublets (J = 12–15 Hz) .

- IR : Strong nitrile stretch at ~2200 cm⁻¹; thiazole C=N at 1600 cm⁻¹ .

- HRMS : Molecular ion [M+H]⁺ matched to theoretical m/z (e.g., C₂₁H₁₆FN₃OS: 394.1012) .

Advanced Research Questions

Q. How do substituents (ethoxy, fluoro) influence the compound’s bioactivity and electronic properties?

- Structure-Activity Relationship (SAR) :

- Ethoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability .

- Fluorine increases electrophilicity of the acrylonitrile moiety, enhancing reactivity with cysteine residues in target enzymes (e.g., kinase inhibition) .

- Computational Analysis : DFT calculations show electron-withdrawing fluorophenyl lowers LUMO energy (-1.8 eV), favoring nucleophilic attack .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in IC₅₀ values (e.g., 2–10 μM in kinase assays) may arise from assay conditions (ATP concentration, pH). Normalize data using reference inhibitors (staurosporine) and validate via orthogonal methods (SPR binding assays) .

- Statistical Approach : Meta-analysis of dose-response curves with Hill slopes to identify outlier datasets .

Q. How can molecular docking predict binding modes to biological targets like EGFR or COX-2?

- Protocol :

Prepare protein structure (PDB: 1M17 for EGFR) with removed water/ligands.

Generate ligand conformers using OMEGA.

Dock with Glide (Schrödinger) or AutoDock Vina; validate with MM-GBSA scoring .

- Key Interaction : Thiazole N coordinates with Mg²⁺ in ATP-binding pocket; acrylonitrile forms covalent bond with Cys797 .

Key Challenges & Solutions

- Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to separate E/Z isomers; >98% purity required for biological assays .

- Scaling Synthesis : Transition from batch to flow chemistry reduces side products (e.g., polymerization of acrylonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.